beta-Endorphin human fragment 1-27

説明

The compound “beta-Endorphin human fragment 1-27” is a synthetic peptide composed of multiple amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. The general steps include:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s protecting group.

Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.

Repetition: of deprotection and coupling steps until the desired sequence is complete.

Cleavage: of the peptide from the resin and removal of protecting groups using a cleavage cocktail (e.g., TFA).

Industrial Production Methods

In an industrial setting, the production of this peptide would involve automated peptide synthesizers to streamline the SPPS process. Large-scale synthesis may require optimization of reaction conditions, purification steps (e.g., HPLC), and quality control measures to ensure the final product’s purity and consistency.

化学反応の分析

Peptide Segment Coupling

-

Thiocarboxyl Junctions : Thiocarboxyl peptides (e.g., Msc-[Gly⁸]βh-EP(1–8)SH) were coupled to H-[Lys(Cit)⁹,¹⁹,²⁴]-βh-EP(9–27)NH₂ .

-

Post-Synthetic Modifications : Removal of Msc (methylsulfonyl ethyloxycarbonyl) and citraconyl groups yielded active analogs .

Table 1: Comparison of Synthesis Methods

| Parameter | Solid-Phase Synthesis | Segment Coupling |

|---|---|---|

| Yield | Moderate | ~18% |

| Racemization Risk | Low | <1% |

| Structural Flexibility | Limited | High |

Biotransformation and Hydrolysis

βh-EP(1–27) arises from enzymatic cleavage of β-endorphin(1–31) in vivo. Key cleavage sites include:

-

Primary Hydrolysis Sites :

Table 2: Hydrolytic Fragmentation of β-Endorphin(1–31)

| Cleavage Site | Enzyme/Process | Fragment Produced |

|---|---|---|

| Tyr¹–Gly² | Trypsin-like proteases | βh-EP(1–27) + (28–31) |

| Lys²⁴–Asn²⁵ | Acidic hydrolysis | βh-EP(1–24) + (25–31) |

Receptor Binding and Antagonistic Activity

βh-EP(1–27) binds opioid receptors but lacks intrinsic analgesic activity, acting as a competitive antagonist:

Table 3: Pharmacological Comparison

| Parameter | βh-EP(1–27) | Naloxone | βh-EP(1–26) |

|---|---|---|---|

| IC₅₀ (Analgesia) | 50–100 pmol | 200–400 pmol | >500 pmol |

| Receptor Binding (%) | 30% | 100%* | 15% |

*Naloxone’s binding potency normalized to 100% for comparison .

Regional Processing and Acetylation

βh-EP(1–27) distribution varies across tissues:

-

Hypothalamus/Midbrain : Dominated by βh-EP(1–31), with minor βh-EP(1–27) .

-

Hippocampus/Brainstem : Contains N-acetylated βh-EP(1–27) and βh-EP(1–26), which lack opioid activity .

Key Findings :

-

Acetylation of βh-EP(1–27) abolishes receptor binding entirely .

-

Inflammatory conditions accelerate βh-EP(1–31) hydrolysis to βh-EP(1–27) .

Functional Implications

科学的研究の応用

Chemistry

In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions or as a building block for more complex molecules.

Biology

In biological research, the peptide can be used to investigate protein-protein interactions, signal transduction pathways, and cellular uptake mechanisms. It may also be employed in studies related to peptide-based drug delivery systems.

Medicine

In medicine, synthetic peptides like this one have potential therapeutic applications. They can be used as drugs to target specific receptors, as vaccines to elicit immune responses, or as diagnostic tools to detect diseases.

Industry

In the industrial sector, peptides are used in various applications, including cosmetics, food additives, and agricultural products. This peptide could be explored for its potential use in these areas.

作用機序

The mechanism of action of this peptide depends on its specific sequence and structure. Peptides can interact with molecular targets such as receptors, enzymes, or ion channels. The interaction can trigger a cascade of biochemical events, leading to the desired biological effect. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

類似化合物との比較

Similar Compounds

- beta-Endorphin human fragment 1-27

- This compound

Uniqueness

This peptide’s uniqueness lies in its specific sequence and the presence of both D- and L-amino acids. The inclusion of D-amino acids can enhance the peptide’s stability, resistance to enzymatic degradation, and bioavailability. Compared to other similar peptides, this sequence may exhibit distinct biological activities and therapeutic potential.

生物活性

Beta-Endorphin (β-endorphin) is a potent endogenous opioid peptide derived from the pro-opiomelanocortin (POMC) precursor, primarily found in the hypothalamus and pituitary gland. The fragment β-endorphin (1-27) is a truncated form of β-endorphin that has garnered attention for its unique biological activities, particularly as an antagonist to the analgesic effects of its parent compound. This article explores the biological activity of β-endorphin (1-27), focusing on its mechanisms, effects on various physiological processes, and implications for therapeutic applications.

β-Endorphin (1-27) retains significant structural components of the full-length peptide, which is crucial for binding to opioid receptors. However, it exhibits distinct pharmacological properties:

- Antagonistic Activity : β-Endorphin (1-27) has been shown to antagonize the analgesic effects of β-endorphin (1-31) when co-administered intracerebroventricularly in animal models. This antagonism is characterized by a parallel shift in the dose-response curve, indicating competition at the same receptor sites. Its potency as an antagonist is reported to be 4 to 5 times greater than that of naloxone, a well-known opioid antagonist .

Analgesic Activity

Despite its strong binding affinity for opioid receptors, β-endorphin (1-27) does not exhibit analgesic effects on its own. Instead, it acts to inhibit the analgesic actions of other opioids:

- Inhibition of Analgesia : Studies have demonstrated that β-endorphin (1-27) effectively blocks both β-endorphin-induced and etorphine-induced analgesia in mice . This suggests that while it binds to opioid receptors, it does not activate them in a manner conducive to pain relief.

Insulin Secretion

Recent research indicates that β-endorphin (1-27) can potentiate insulin secretion under specific conditions:

- Insulinotropic Effects : In isolated perfused rat pancreas experiments, β-endorphin (1-27) was found to enhance insulin secretion when glucose levels were elevated. This effect was transient, lasting only a few minutes, suggesting a role in acute insulin response rather than chronic regulation .

Table: Summary of Biological Activities of β-Endorphin (1-27)

Immune System Interactions

Research has highlighted the role of β-endophins in modulating immune responses. For example, studies have shown that:

- Monocyte Adhesion : β-Endorphin (1-27) significantly increases THP-1 monocyte adhesion to human umbilical vein endothelial cells (HUVECs), indicating a potential role in inflammatory processes .

Neurological Effects

In neurological contexts, truncated forms like β-endorphin (1-27) have been implicated in behavioral modulation:

特性

IUPAC Name |

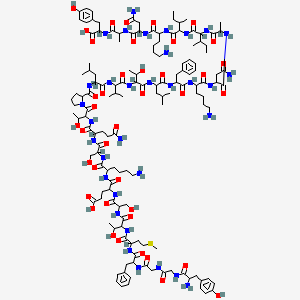

5-[[6-amino-1-[[1-[[5-amino-1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C139H217N33O40S/c1-17-73(9)110(134(206)157-89(38-27-30-55-142)119(191)160-97(64-104(145)181)124(196)149-75(11)115(187)163-99(139(211)212)63-83-42-46-85(179)47-43-83)168-135(207)111(74(10)18-2)167-116(188)76(12)150-125(197)98(65-105(146)182)159-118(190)87(36-25-28-53-140)153-128(200)96(62-81-34-23-20-24-35-81)158-126(198)93(58-70(3)4)162-136(208)113(78(14)176)170-133(205)109(72(7)8)166-129(201)94(59-71(5)6)161-132(204)102-39-31-56-172(102)138(210)114(79(15)177)171-122(194)90(48-50-103(144)180)154-130(202)100(68-173)164-120(192)88(37-26-29-54-141)152-121(193)91(49-51-108(185)186)155-131(203)101(69-174)165-137(209)112(77(13)175)169-123(195)92(52-57-213-16)156-127(199)95(61-80-32-21-19-22-33-80)151-107(184)67-147-106(183)66-148-117(189)86(143)60-82-40-44-84(178)45-41-82/h19-24,32-35,40-47,70-79,86-102,109-114,173-179H,17-18,25-31,36-39,48-69,140-143H2,1-16H3,(H2,144,180)(H2,145,181)(H2,146,182)(H,147,183)(H,148,189)(H,149,196)(H,150,197)(H,151,184)(H,152,193)(H,153,200)(H,154,202)(H,155,203)(H,156,199)(H,157,206)(H,158,198)(H,159,190)(H,160,191)(H,161,204)(H,162,208)(H,163,187)(H,164,192)(H,165,209)(H,166,201)(H,167,188)(H,168,207)(H,169,195)(H,170,205)(H,171,194)(H,185,186)(H,211,212) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLHEPBOBGYCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C139H217N33O40S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583189 | |

| Record name | Tyrosylglycylglycylphenylalanylmethionylthreonylseryl-alpha-glutamyllysylserylglutaminylthreonylprolylleucylvalylthreonylleucylphenylalanyllysylasparaginylalanylisoleucylisoleucyllysylasparaginylalanyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3022.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76622-84-9 | |

| Record name | Tyrosylglycylglycylphenylalanylmethionylthreonylseryl-alpha-glutamyllysylserylglutaminylthreonylprolylleucylvalylthreonylleucylphenylalanyllysylasparaginylalanylisoleucylisoleucyllysylasparaginylalanyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。